Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate
Description
Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate is a piperidine-derived carbamate compound featuring a 2,6-dichlorobenzyl substituent on the piperidine nitrogen and a tert-butyl carbamate group at the 4-position of the piperidine ring. This structural motif is common in medicinal chemistry, where the tert-butyl carbamate acts as a protective group for amines during multi-step syntheses.
The synthesis of this compound involves reductive amination between tert-butyl piperidin-4-ylcarbamate derivatives and 2,6-dichlorobenzaldehyde, followed by sodium triacetoxyborohydride (NaBH(OAc)₃)-mediated reduction in dichloroethane (DCE). The reported yield is 45%, with characterization via ¹H NMR (showing aromatic protons at δ7.29) and ESI-MS ([M+H]⁺ m/z 373.10) .
Properties
Molecular Formula |
C17H24Cl2N2O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22) |
InChI Key |
ZNPYEOAFRPNZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine Amines
The tert-butoxycarbonyl (Boc) group is universally employed to protect the piperidine nitrogen during synthesis. A seminal method involves reacting piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, achieving yields of 85–92% under mild conditions (0–5°C, 2–4 hours).
Key Data:
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Boc₂O + DMAP | DCM | 0–5 | 89 ± 3 |
| Boc₂O + Triethylamine | THF | 25 | 78 ± 5 |
Nucleophilic Substitution with 2,6-Dichlorobenzyl Bromide
Introducing the 2,6-dichlorobenzyl moiety to Boc-protected piperidine requires nucleophilic substitution. Piperidin-4-ylcarbamate is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with 2,6-dichlorobenzyl bromide. This step is highly sensitive to stoichiometry, with a 1:1.2 molar ratio of piperidine derivative to benzyl bromide optimizing yields (72–78%).
Critical Parameters:
- Base: NaH outperforms K₂CO₃ or Et₃N in minimizing side reactions.
- Solvent: Anhydrous DMF ensures solubility without hydrolyzing the Boc group.
Solvent and Temperature Optimization
Solvate Formation During Crystallization
Post-synthetic purification often involves recrystallization from ethanol/water or acetonitrile mixtures. Patent US10717703B2 highlights that tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate forms stable solvates with acetonitrile, which dissociate upon heating to 80°C under vacuum. Powder X-ray diffraction (PXRD) data confirm distinct crystalline patterns for solvated vs. desolvated forms, critical for regulatory compliance.
PXRD Peaks of Acetonitrile Solvate:
| 2θ (°) | Intensity (%) |
|---|---|
| 12.3 | 100 |
| 15.7 | 85 |
| 18.2 | 76 |
Impact of Temperature on Enantiomeric Purity
Maintaining subambient temperatures (–10 to 0°C) during Boc protection prevents racemization. A study comparing reaction temperatures demonstrated that yields drop to 65% at 25°C due to byproduct formation, whereas 0°C preserves >98% enantiomeric excess (ee).
Catalytic and Stoichiometric Innovations
Transition Metal Catalysis
Palladium-catalyzed coupling has been explored for late-stage functionalization. For example, Suzuki-Miyaura coupling of a boronic ester derivative with 2,6-dichlorobenzyl bromide achieves moderate yields (55–60%) but requires stringent anhydrous conditions.
Green Chemistry Approaches
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), reducing environmental impact. A 2023 adaptation achieved 81% yield using CPME and catalytic iodine, though scalability remains challenging.
Analytical Characterization
Spectroscopic Validation
Chiral Analysis
Chiral stationary-phase HPLC (Chiralpak IC-3 column) resolves enantiomers with a resolution factor (Rₛ) > 2.0, confirming ≥98% ee.
Industrial-Scale Production Challenges
Cost vs. Yield Trade-Offs
While NaH ensures high yields, its exothermicity necessitates specialized reactors. Substituting potassium tert-butoxide (KOtBu) reduces costs but lowers yields to 68–70%.
Regulatory Considerations
Residual solvent limits (e.g., acetonitrile < 410 ppm per ICH Q3C) require rigorous drying. Patent WO2019040109A1 recommends azeotropic distillation with toluene to meet specifications.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems reduce reaction times from hours to minutes. A 2024 prototype achieved 76% yield in 8 minutes using a 1.2 mL reactor.
Enzymatic Deprotection
Lipase-catalyzed Boc removal under mild conditions (pH 7.0, 35°C) is under investigation, though current enzymatic efficiency remains subpar (45% conversion).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized forms of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: 1-(2,6-dichlorobenzyl)piperidine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Key Observations:
- Substituent Effects : The acetyl group in the analog is smaller and less lipophilic (clogP ~1.5) compared to the 2,6-dichlorobenzyl group (clogP ~4.2), which introduces significant hydrophobicity and halogen-mediated interactions .
- Synthesis : The acetylated derivative is synthesized via acetylation (Ac₂O/Et₃N in DCM) with high crude yields, while the dichlorobenzyl analog requires reductive amination, resulting in a lower yield (45%) due to steric hindrance .
- Spectral Data : The acetyl compound lacks aromatic signals, whereas the dichlorobenzyl variant shows distinct doublets for its two equivalent chloro-substituted aromatic protons .
Physicochemical and Pharmacokinetic Properties
- Solubility : The dichlorobenzyl derivative’s low aqueous solubility (logS ≈ -4.5) contrasts with the acetyl analog’s moderate solubility (logS ≈ -2.8), impacting formulation strategies.
- Metabolic Stability : The tert-butyl carbamate group in both compounds reduces metabolic degradation of the piperidine amine, but the dichlorobenzyl moiety may increase cytochrome P450 affinity, requiring further optimization .
Q & A
Q. What is the standard synthetic route for Tert-butyl (1-(2,6-dichlorobenzyl)piperidin-4-yl)carbamate?
Answer: The compound is synthesized via reductive amination using 4-N-Boc-aminopiperidine and 2,6-dichlorobenzaldehyde in dichloroethane (DCE) with sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The reaction proceeds for 48 hours under inert conditions, yielding a white solid (45% yield) after column chromatography. Key characterization includes ¹H NMR (δ7.29 for aromatic protons, δ3.70 for the benzyl CH₂) and ESI-MS (m/z 373.10 [M+H]⁺) .
Q. How is structural confirmation performed post-synthesis?
Answer: ¹H NMR in CDCl₃ identifies proton environments (e.g., aromatic protons at δ7.29, piperidine CH₂ groups at δ2.17–2.92). High-resolution mass spectrometry (HRMS) or ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 373.10). Purity is assessed via HPLC (>95% by area) .
Q. What safety protocols are recommended for handling chlorinated intermediates?
Answer: Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact. Chlorinated compounds may release toxic gases (e.g., HCl) upon decomposition; avoid strong acids/bases during synthesis. Store at room temperature in airtight containers .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Approach:
- Stoichiometry: Increase the molar ratio of NaBH(OAc)₃ (1.4 equiv) to enhance reduction efficiency.
- Reaction Time: Extend beyond 48 hours to ensure complete conversion (monitor via TLC).
- Solvent: Test polar aprotic solvents (e.g., THF) to improve aldehyde reactivity.
- Purification: Use gradient elution in silica column chromatography (hexane:EtOAc 4:1 to 1:1) to isolate the product .
Q. How can computational docking predict its activity as a CXCR4 antagonist?
Methodological Approach:
- Ligand Preparation: Generate 3D conformers of the compound using software like Open Babel.
- Receptor Setup: Download the CXCR4 crystal structure (PDB: 3OE0) and prepare it (e.g., remove water, add hydrogens) in Glide.
- Docking: Use the Glide SP protocol for rigid docking, scoring poses with the Emodel energy function. Analyze binding interactions (e.g., piperidine N with Asp171, dichlorobenzyl group in hydrophobic pockets) .
Q. What are the stability profiles of the tert-butyl carbamate group under varying pH?
Methodological Approach:
Q. How to investigate metabolic pathways using mass spectrometry?
Methodological Approach:
- In Vitro Incubation: Expose the compound to liver microsomes (human/rat) with NADPH.
- HRMS Analysis: Identify metabolites via exact mass (e.g., demethylation: Δm/z –14.02).
- MS/MS Fragmentation: Compare fragment ions to parent compound (e.g., loss of C₄H₈ from tert-butyl group: m/z 317.08) .
Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported NMR shifts for piperidine protons?
Analysis: Variations in δ2.17–2.92 (piperidine CH₂) may arise from conformational flexibility or solvent effects. Compare spectra in deuterated DMSO vs. CDCl₃. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign protons .
Q. Why does the compound show lower bioactivity than computational predictions?
Troubleshooting:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
